molecular formula C8H16N2O2 B7985210 N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

Cat. No.: B7985210
M. Wt: 172.22 g/mol
InChI Key: FDUGYWBPHLMXQU-MRVPVSSYSA-N
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Description

N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of pyrrolidine derivatives with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbonyl group regenerates the hydroxyl group.

Scientific Research Applications

N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide
  • **N-(2-Hydroxyethyl)ethylenediamine
  • **N-(2-Hydroxyethyl)piperazine

Uniqueness

N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is unique due to its specific structural features, such as the presence of both a hydroxyl group and an acetamide group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(12)9-8-2-3-10(6-8)4-5-11/h8,11H,2-6H2,1H3,(H,9,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUGYWBPHLMXQU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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